6-Methyl-1-phenyl-1,3-diazinane-2,4-dione
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Overview
Description
6-Methyl-1-phenyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . It is a member of the diazinane family, which consists of nitrogen-containing heterocycles. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of substituted diazinane derivatives .
Scientific Research Applications
6-Methyl-1-phenyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1-phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-diazinane-2,4-dione: Similar in structure but lacks the methyl group at the 6-position.
6-Methyl-1,3,5-triazine-2,4-diamine: Another nitrogen-containing heterocycle with different functional groups.
Uniqueness
6-Methyl-1-phenyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methyl-1-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14,15) |
InChI Key |
NHGAPYBKGSBQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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